4-Bromoisoindoline 4-Bromoisoindoline
Brand Name: Vulcanchem
CAS No.: 127168-81-4
VCID: VC21177744
InChI: InChI=1S/C8H8BrN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2
SMILES: C1C2=C(CN1)C(=CC=C2)Br
Molecular Formula: C8H8BrN
Molecular Weight: 198.06 g/mol

4-Bromoisoindoline

CAS No.: 127168-81-4

Cat. No.: VC21177744

Molecular Formula: C8H8BrN

Molecular Weight: 198.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromoisoindoline - 127168-81-4

Specification

CAS No. 127168-81-4
Molecular Formula C8H8BrN
Molecular Weight 198.06 g/mol
IUPAC Name 4-bromo-2,3-dihydro-1H-isoindole
Standard InChI InChI=1S/C8H8BrN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2
Standard InChI Key AMXFGLZWKBYNGE-UHFFFAOYSA-N
SMILES C1C2=C(CN1)C(=CC=C2)Br
Canonical SMILES C1C2=C(CN1)C(=CC=C2)Br

Introduction

Chemical Structure and Identification

4-Bromoisoindoline (C₈H₈BrN) is characterized by a bicyclic structure consisting of a benzene ring fused with a five-membered nitrogen-containing ring, with a bromine atom at the 4-position. The compound serves as an important intermediate in pharmaceutical synthesis and has distinctive structural features that contribute to its reactivity profile.

Chemical Identifiers

4-Bromoisoindoline is precisely identified through various chemical classification systems:

ParameterValue
CAS Number127168-81-4
Molecular FormulaC₈H₈BrN
Molecular Weight198.060 g/mol
Exact Mass196.984009
IUPAC Name4-bromo-2,3-dihydro-1H-isoindole
HS Code2933990090

The compound is also known by several synonyms in chemical literature, including 4-bromo-2,3-dihydro-1H-isoindole .

Structural Characteristics

The molecular structure of 4-Bromoisoindoline features a bromine atom attached to the benzene ring of the isoindoline scaffold. This positioning at the 4-position is critical to its chemical behavior and reactivity patterns. The nitrogen atom in the five-membered ring contributes to the compound's basic properties and offers a site for potential functionalization in organic synthesis applications.

Physical Properties

4-Bromoisoindoline exhibits specific physical properties that determine its behavior in various chemical environments and processes. These properties are essential considerations for researchers working with this compound.

Physical State and Appearance

At standard temperature and pressure, 4-Bromoisoindoline typically appears as a solid. The pure compound is generally used in laboratory and industrial applications in powder or crystalline form.

Thermodynamic Properties

PropertyValue
Melting Point326-328°C
Boiling Point265.5±40.0°C at 760 mmHg
Flash Point114.4±27.3°C
Density1.5±0.1 g/cm³
Vapor Pressure0.0±0.5 mmHg at 25°C

These thermodynamic properties highlight the compound's relatively high thermal stability and low volatility at room temperature .

Solubility and Partitioning

The compound has a calculated LogP value of 1.78, indicating moderate lipophilicity and suggesting limited water solubility but reasonable solubility in organic solvents . This property is particularly relevant for pharmaceutical applications, as it influences the compound's behavior in biological systems.

Optical Properties

4-Bromoisoindoline has a reported index of refraction of 1.602 . This optical property can be useful for identification and purity assessment through various analytical techniques.

Derivatives and Related Compounds

Several important derivatives of 4-Bromoisoindoline have been developed for specific applications in organic synthesis and pharmaceutical research.

4-Bromoisoindoline Hydrochloride

The hydrochloride salt of 4-Bromoisoindoline (CAS: 923590-95-8) is a commercially available form with applications in pharmaceutical research:

PropertyValue
CAS Number923590-95-8
Molecular FormulaC₈H₈BrN·ClH
Molecular Weight234.52 g/mol
InChI KeyFQHLHVFOJBANKY-UHFFFAOYSA-N

This salt form typically offers improved stability and solubility in polar solvents compared to the free base .

Comparative Analysis

The table below presents a comparative analysis of 4-Bromoisoindoline and its structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4-BromoisoindolineC₈H₈BrN198.060Base structure
4-Bromoisoindoline hydrochlorideC₈H₈BrN·ClH234.52Salt form with HCl
tert-butyl 4-bromoisoindoline-2-carboxylateC₁₃H₁₆BrNO₂298.18N-Boc protected derivative
4-Bromo-1-isoindolinoneC₈H₆BrNO212.043Contains carbonyl group

This comparison illustrates the structural diversity within this chemical family and highlights the potential for targeted modifications to achieve specific properties.

Applications and Uses

4-Bromoisoindoline serves several important functions in chemical research and pharmaceutical development.

Pharmaceutical Applications

The compound functions primarily as a valuable intermediate in pharmaceutical synthesis. Its bromine substituent provides a reactive site for various cross-coupling reactions, making it particularly useful in medicinal chemistry for preparing biologically active compounds .

Research Applications

In laboratory settings, 4-Bromoisoindoline is utilized in research and development processes, particularly in the exploration of novel pharmaceutical candidates. The brominated position allows for selective functionalization through various metal-catalyzed coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig protocols .

ClassificationDetails
GHS SymbolGHS07 (Warning)
Hazard StatementsH302+H332-H315-H319-H335
Precautionary StatementsP260-P280-P312

While specific hazard data for 4-Bromoisoindoline itself is limited in the provided search results, similar brominated heterocycles typically require standard precautions for handling laboratory chemicals .

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